[(Z)-non-2-enyl] 8-[2-(dimethylamino)ethylsulfanylcarbonyl-[8-[(Z)-non-2-enoxy]-8-oxooctyl]amino]octanoate
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Overview
Description
ATX-002 is an ionizable cationic lipid primarily used for RNA drug delivery. It is designed to optimize physicochemical parameters, resulting in good in vivo activity. The compound has a molecular weight of 681.06 and a molecular formula of C39H72N2O5S .
Preparation Methods
Synthetic Routes and Reaction Conditions
ATX-002 is synthesized through a series of chemical reactions involving the construction of lipids from a structure-activity relationship (SAR) study. The synthetic route involves the use of dimethylaminoethyl groups and octanoate chains, which are then combined with non-2-en-1-yl groups .
Industrial Production Methods
Industrial production of ATX-002 involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is produced in quantities ranging from milligrams to multi-kilograms, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
ATX-002 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the lipid structure, affecting its ionizable properties.
Substitution: Substitution reactions can occur at the dimethylaminoethyl groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include modified lipids with altered physicochemical properties, which can be used for different applications in drug delivery .
Scientific Research Applications
ATX-002 has a wide range of scientific research applications, including:
Chemistry: Used in the development of lipid-based nanoparticles for drug delivery.
Biology: Facilitates the delivery of RNA molecules into cells, enhancing gene expression studies.
Medicine: Plays a crucial role in the development of RNA-based therapeutics and vaccines.
Industry: Used in the production of lipid nanoparticles for various industrial applications .
Mechanism of Action
ATX-002 exerts its effects by forming lipid nanoparticles that encapsulate RNA molecules. These nanoparticles facilitate the delivery of RNA into cells by enhancing cellular uptake and protecting the RNA from degradation. The ionizable cationic nature of ATX-002 allows it to interact with the negatively charged cell membrane, promoting endosomal escape and efficient RNA delivery .
Comparison with Similar Compounds
Similar Compounds
Other Ionizable Cationic Lipids: Various other ionizable cationic lipids are used for RNA drug delivery, each with unique physicochemical properties.
Uniqueness of ATX-002
ATX-002 is unique due to its optimized physicochemical parameters, which result in superior in vivo activity. Its specific structure allows for efficient RNA encapsulation and delivery, making it a valuable tool in the field of RNA therapeutics .
Properties
Molecular Formula |
C39H72N2O5S |
---|---|
Molecular Weight |
681.1 g/mol |
IUPAC Name |
[(Z)-non-2-enyl] 8-[2-(dimethylamino)ethylsulfanylcarbonyl-[8-[(Z)-non-2-enoxy]-8-oxooctyl]amino]octanoate |
InChI |
InChI=1S/C39H72N2O5S/c1-5-7-9-11-13-21-27-34-45-37(42)29-23-17-15-19-25-31-41(39(44)47-36-33-40(3)4)32-26-20-16-18-24-30-38(43)46-35-28-22-14-12-10-8-6-2/h21-22,27-28H,5-20,23-26,29-36H2,1-4H3/b27-21-,28-22- |
InChI Key |
RGAIHNZNCGOCLA-ZDSKVHJSSA-N |
Isomeric SMILES |
CCCCCC/C=C\COC(=O)CCCCCCCN(C(=O)SCCN(C)C)CCCCCCCC(=O)OC/C=C\CCCCCC |
Canonical SMILES |
CCCCCCC=CCOC(=O)CCCCCCCN(CCCCCCCC(=O)OCC=CCCCCCC)C(=O)SCCN(C)C |
Origin of Product |
United States |
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